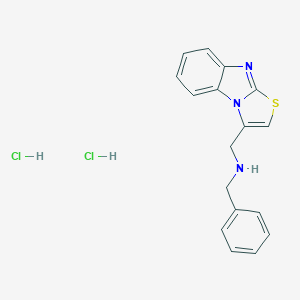
4-Bromo-1-nitroisoquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Bromo-1-nitroisoquinoline involves multiple steps, including reactions starting from basic aromatic compounds. For instance, one method for synthesizing bromoquinoline derivatives includes starting with bromoaniline, glycerol, and nitrobenzene through a Skraup reaction, indicating a complex synthesis pathway with a moderate yield (Li Wei, 2011). Another pathway involves the rhodium-catalyzed synthesis from readily available precursors, highlighting the role of bromonium ylides as key intermediates (Jun He et al., 2016).
Molecular Structure Analysis
The structure of 4-Bromo-1-nitroisoquinoline and related compounds have been characterized by various spectroscopic methods, including NMR and X-ray crystallography. These studies provide insights into the compound's molecular conformation and the arrangement of its functional groups (C. Ibiş et al., 2010).
Chemical Reactions and Properties
4-Bromo-1-nitroisoquinoline participates in various chemical reactions due to its reactive bromo and nitro groups. For instance, it can undergo nucleophilic substitution reactions, forming bromonium ylides, which are intermediates in the synthesis of highly functionalized isoquinolines (Jun He et al., 2016). Additionally, its nitro group makes it a precursor for various derivatives through reduction or nucleophilic attack processes.
Aplicaciones Científicas De Investigación
Synthesis of PARP-2 Selective Inhibitors :
- 4-Bromo-5-nitroisoquinolin-1-one, a derivative of 4-Bromo-1-nitroisoquinoline, was used to synthesize 5-amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one, a potent and selective inhibitor of poly(ADP-ribose)polymerase-2 (PARP-2). This compound is significant in studying DNA repair and cancer treatments due to PARP-2's role in DNA damage response (Sunderland et al., 2011).
Facilitating Electrophilic Bromination :
- Research on the synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline demonstrated the use of 4-Bromo-1-nitroisoquinoline in electrophilic bromination, a crucial step in creating pharmacologically active compounds (Brown & Gouliaev, 2005).
Intermediate in PI3K/mTOR Inhibitors :
- 4-Bromo-1-nitroisoquinoline serves as an important intermediate in synthesizing PI3K/mTOR inhibitors, which are significant in cancer treatment and research. The compound was used in creating 2-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate for such inhibitors (Lei et al., 2015).
Mutagenic Studies in Eukaryotes :
- 4-Nitroquinoline 1-oxide (a related compound) was studied for its mutagenic spectrum in Aspergillus nidulans, which helps understand the mutagenic effects of similar compounds like 4-Bromo-1-nitroisoquinoline. These insights are crucial in genetic, carcinogenic, and DNA repair studies (Downes et al., 2014).
Development of Imides and Phthalocyanines :
- In synthesizing N,N'-Alkylated Tetrahydroquinoxalines, 4-Bromo-5-nitrophthalonitrile, a related compound, was used. These derivatives are useful in preparing imides, phthalocyanines, and hexazocyclanes, indicating the potential of 4-Bromo-1-nitroisoquinoline in similar applications (Abramov et al., 2002).
Studying Ultraviolet Light and 4-Nitroquinoline Sensitivity :
- The compound 4-Nitroquinoline 1-oxide, similar to 4-Bromo-1-nitroisoquinoline, was used to study its lethal, mutagenic, and bacteriophage-inducing properties in Bacillus subtilis. Insights from such studies can guide research on 4-Bromo-1-nitroisoquinoline's interaction with UV light and its mutagenic properties (Felkner & Kadlubar, 1968).
Fluorescent Compound Synthesis :
- Research on synthesizing fluorescent indazolo[3,2-a]isoquinolin-6-amines involved using 4-Substituted 1-bromoisoquinolin-3-amines, indicating the potential of 4-Bromo-1-nitroisoquinoline in creating fluorescent compounds useful in various analytical and biological applications (Balog et al., 2013).
Safety and Hazards
The compound is classified as dangerous with hazard statements H301-H311-H331 . This indicates that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mecanismo De Acción
Target of Action
It is known that quinolines and isoquinolines, the parent compounds of 4-bromo-1-nitroisoquinoline, interact with various biological targets due to their aromatic and delocalized systems .
Mode of Action
Quinolines and isoquinolines can undergo reactions at various positions of the ring due to the higher electron density at these positions . This suggests that 4-Bromo-1-nitroisoquinoline may interact with its targets in a similar manner.
Propiedades
IUPAC Name |
4-bromo-1-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-5-11-9(12(13)14)7-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQNRTAXJQOUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570787 | |
| Record name | 4-Bromo-1-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-nitroisoquinoline | |
CAS RN |
182184-81-2 | |
| Record name | 4-Bromo-1-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-nitro-isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



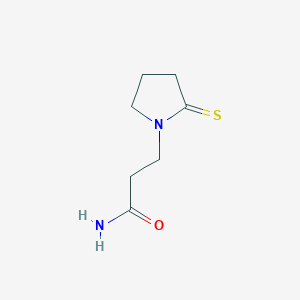
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B65592.png)

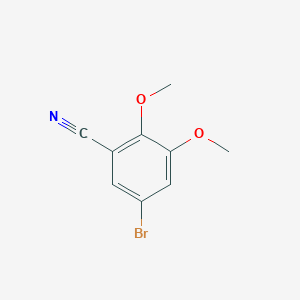
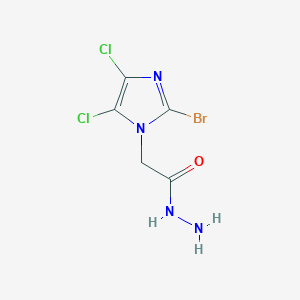
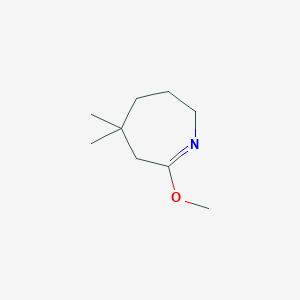
![4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline](/img/structure/B65604.png)

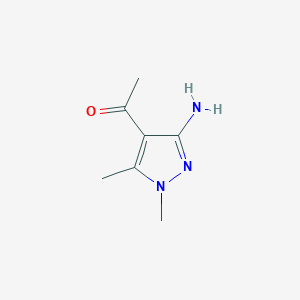
![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)
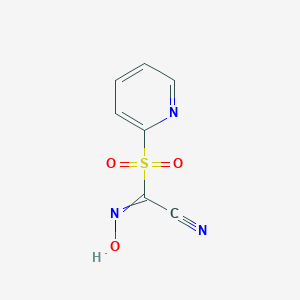
![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)

